5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that features a pyrazole ring substituted with various functional groups, including amino, cyano, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the synthesis might start with the reaction of a substituted furan with a nitrile compound, followed by cyclization and functional group modifications to introduce the amino and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution at the cyano group could produce various substituted pyrazoles.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the specific functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE: shares similarities with other pyrazole derivatives that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H14N6O3 |
---|---|
Molecular Weight |
422.4g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H14N6O3/c24-13-15(22-19(14-25)23(26)28(27-22)16-6-2-1-3-7-16)12-17-10-11-21(32-17)18-8-4-5-9-20(18)29(30)31/h1-12H,26H2/b15-12+ |
InChI Key |
ROMNURDJRFJDRK-NTCAYCPXSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N)C#N)N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N)C#N)N |
Origin of Product |
United States |
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